molecular formula C11H12N2O2 B3325745 (2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid CAS No. 220499-20-7

(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid

Cat. No.: B3325745
CAS No.: 220499-20-7
M. Wt: 204.22 g/mol
InChI Key: DSEIRMIVNPCUSR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid, also known as L-tryptophan, is an essential amino acid that serves as a precursor to several important biomolecules, including serotonin, melatonin, and niacin. It is a key component in protein biosynthesis and is found in various dietary sources such as meat, dairy products, and certain plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid can be achieved through several methods One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to convert substrates like glucose into the desired amino acid. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form compounds like indole-3-acetaldehyde.

    Reduction: Reduction reactions can convert it into compounds such as tryptamine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products:

    Oxidation: Indole-3-acetaldehyde

    Reduction: Tryptamine

    Substitution: Various indole derivatives with halogen, nitro, or sulfonyl groups.

Scientific Research Applications

(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for neurotransmitters like serotonin and melatonin, playing a crucial role in mood regulation and sleep.

    Medicine: It is investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders.

    Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid involves its conversion into serotonin and melatonin. In the brain, it is hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin acts on various receptors to regulate mood, appetite, and sleep. Melatonin, derived from serotonin, regulates the sleep-wake cycle by acting on melatonin receptors in the brain.

Comparison with Similar Compounds

(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid is unique due to its role as a precursor to serotonin and melatonin. Similar compounds include:

    Tryptamine: A decarboxylated form of tryptophan, involved in the synthesis of serotonin.

    Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development.

    5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.

These compounds share structural similarities but differ in their biological roles and applications.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIRMIVNPCUSR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Reactant of Route 5
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Reactant of Route 6
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.